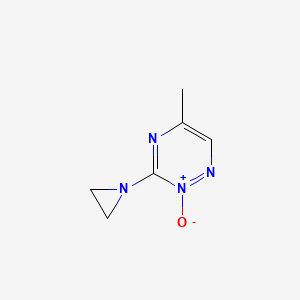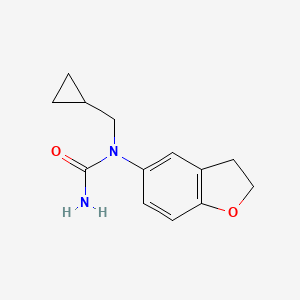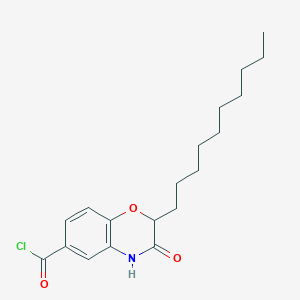
2-Chloro-N-(2-methylprop-2-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C10H12ClN It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylprop-2-en-1-yl group and a chlorine atom is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylprop-2-en-1-yl)aniline typically involves the reaction of 2-methylprop-2-en-1-amine with 2-chloroaniline. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-methylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-Chloro-N-(2-methylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which 2-Chloro-N-(2-methylprop-2-en-1-yl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(2-methylprop-2-en-1-yl)aniline
- 1-Propene, 3-chloro-2-methyl-
- 1-Propene, 1-chloro-2-methyl-
Uniqueness
2-Chloro-N-(2-methylprop-2-en-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
61360-65-4 |
|---|---|
Formule moléculaire |
C10H12ClN |
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
2-chloro-N-(2-methylprop-2-enyl)aniline |
InChI |
InChI=1S/C10H12ClN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,12H,1,7H2,2H3 |
Clé InChI |
UNEXMMKELJPUOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CNC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)

![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


